谷胱甘肽磺酸

描述

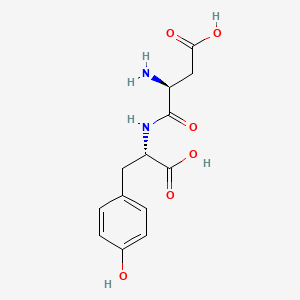

Glutathionesulfonic acid, also known as Glutathione sulfonate, is a small molecule that belongs to the class of organic compounds known as oligopeptides . It is a metabolite of glutathione and is used to increase the tissue-to-plasma concentration ratio of thiopental sodium .

Synthesis Analysis

A multiple-label stable isotope dilution assay for quantifying glutathione, glutathione disulfide, and glutathione sulfonic acid in erythrocytes was developed . The synthesis of glutathione sulfonic acid labeled in the cysteine moiety was performed according to a specific method .Molecular Structure Analysis

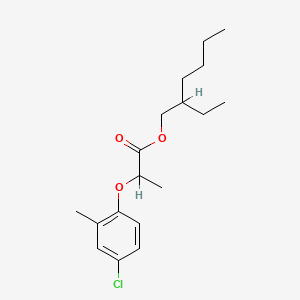

The molecular formula of Glutathionesulfonic acid is C10H17N3O9S . Its average molecular weight is 355.322 Da .Chemical Reactions Analysis

Glutathionesulfonic acid is identified as the sole product of low-dose x-radiolysis of dilute, air-saturated aqueous solutions of oxidized glutathione . The radiation-chemical yields are similar to those of cysteic acid from cystine and taurine from cystamine under similar conditions .Physical And Chemical Properties Analysis

Glutathionesulfonic acid appears as a white powder . It forms a clear colorless solution at 50 mg/ml of water .科学研究应用

谷胱甘肽磺酸:对科学研究应用的全面分析

辐射化学: 谷胱甘肽磺酸被鉴定为氧化型谷胱甘肽在稀薄、空气饱和的水溶液中经 X 射线照射后的产物,表明其在辐射化学研究中的潜在应用 .

食品化学: 在食品化学中,谷胱甘肽磺酸与葡萄糖反应生成各种化合物,如呋喃、羰基化合物、吡嗪和吡咯,这些化合物在理解风味形成和食品保存方面意义重大 .

氧化还原生物学: 该化合物与其氧化型一起在维持细胞氧化还原状态方面发挥着核心作用,表明其在氧化还原生物学研究中的重要性 .

生物医学纳米传感器: 已开发出利用纳米传感器和探针测定生物体液中谷胱甘肽含量的分析方法,由于其结构相似性,这些方法可以适用于谷胱甘肽磺酸 .

硫醇氧化还原缓冲液: 谷胱甘肽磺酸与谷胱甘肽及其氧化型有关,谷胱甘肽及其氧化型是体内硫醇氧化还原缓冲体系的关键组成部分,突出了其生物医学意义 .

安全和危害

未来方向

作用机制

Target of Action

Glutathionesulfonic acid primarily targets several enzymes, including Glutathione S-transferase Mu 4, Glutathione S-transferase A1, Glutathione S-transferase P in humans, and Glutathione S-transferase GstA in Escherichia coli . These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide array of substrates for the purpose of making toxins more water-soluble .

Mode of Action

Glutathionesulfonic acid interacts with its targets, the Glutathione S-transferases, to facilitate the detoxification process . This interaction results in the conjugation of glutathionesulfonic acid to various substrates, enhancing their solubility and facilitating their excretion from the body .

Biochemical Pathways

Glutathionesulfonic acid is involved in the glutathione metabolic pathway . This pathway plays a significant role in maintaining cellular redox homeostasis . Glutathionesulfonic acid, as a metabolite of glutathione, contributes to this balance by participating in various redox reactions . The downstream effects of these reactions include the detoxification of harmful substances and the prevention of excessive oxidation in the cellular environment .

Pharmacokinetics

It is known that glutathionesulfonic acid is a metabolite of glutathione , suggesting that its bioavailability may be influenced by the metabolic processes that produce it .

Result of Action

The molecular and cellular effects of Glutathionesulfonic acid’s action primarily involve the maintenance of redox balance and the detoxification of harmful substances . By interacting with its target enzymes, Glutathionesulfonic acid aids in the conjugation and subsequent excretion of various potentially harmful substrates . This contributes to the overall health and functioning of the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glutathionesulfonic acid. For instance, oxidative stress can affect the redox status of the cell, which in turn can influence the function and effectiveness of Glutathionesulfonic acid . Furthermore, the presence of certain toxins or harmful substances in the environment may increase the demand for Glutathionesulfonic acid’s detoxification functions .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWRMTHFAZVWAM-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3773-07-7 | |

| Record name | Glutathionesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTATHIONESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU672FB3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。